4,8-Dimethyl-7-nonenenitrile
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Overview
Description
Research in the field of organic chemistry frequently explores the synthesis and characterization of novel compounds with unique structures, such as 4,8-Dimethyl-7-nonenenitrile. These studies provide valuable insights into the compound's potential applications and its physical and chemical behaviors.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions and the use of specific catalysts or conditions to achieve the desired product. For example, a study by Robertson et al. (2001) discusses the synthesis of 4,8-dimethyl-2-phosphabicyclo[3.3.1]nonane through the radical addition of PH3 to limonene, showcasing a method that could be relevant for synthesizing structurally related compounds (Robertson et al., 2001).
Molecular Structure Analysis
Characterizing the molecular structure of synthesized compounds is crucial for understanding their potential applications. X-ray crystallography, NMR, and computational methods are commonly used. For instance, Kant et al. (2014) provided a detailed analysis of a complex molecule's crystal structure, offering insights into how such analyses are conducted (Kant et al., 2014).
Chemical Reactions and Properties
Exploring the reactivity and chemical properties of compounds helps in identifying their utility in various chemical reactions. The study by Becerra et al. (2005) on the reactivity of dimethylstannylene in solution and gas phases exemplifies research into compound behavior under different conditions (Becerra et al., 2005).
properties
IUPAC Name |
4,8-dimethylnon-7-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-10(2)6-4-7-11(3)8-5-9-12/h6,11H,4-5,7-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEJNXNMXKECFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866274 |
Source
|
Record name | 4,8-Dimethylnon-7-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50866274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52671-32-6 |
Source
|
Record name | Citronellyl nitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052671326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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